Antimalarial agent 51

PSAC inhibition antimalarial potency sorbitol lysis assay

Antimalarial agent 51 (Compound 2) is a first-in-class, orally bioavailable inhibitor of the plasmodial surface anion channel (PSAC). Unlike conventional antimalarials, it uniquely blocks CLAG3-mediated nutrient uptake, exhibiting enhanced potency under physiologically relevant, nutrient-restricted conditions. This compound is the essential benchmark for PSAC-targeted research, validated in humanized mouse models, and optimized for combination studies with PRT-2 to achieve complete clearance.

Molecular Formula C20H21N5O
Molecular Weight 347.4 g/mol
Cat. No. B15580141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 51
Molecular FormulaC20H21N5O
Molecular Weight347.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H21N5O/c26-19(17-9-14-3-1-2-4-16(14)24-17)25-8-6-20(12-25)10-15(11-20)23-18-5-7-21-13-22-18/h1-5,7,9,13,15,24H,6,8,10-12H2,(H,21,22,23)
InChIKeyHSELNRBYVPBKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimalarial Agent 51 (Compound 2): A Novel PSAC Inhibitor for Malaria Research and Drug Discovery


Antimalarial agent 51 (also designated Compound 2) is an orally active small molecule that inhibits the growth of Plasmodium parasites by blocking nutrient uptake through the plasmodial surface anion channel (PSAC) [1]. As a PSAC inhibitor, it targets the CLAG3 component of this unusual ion channel on P. falciparum-infected human red blood cells, protecting trophozoite-infected RBCs from sorbitol-mediated lysis with a pIC50 of 7.9 (corresponding to an IC50 of approximately 12.6 nM) . This compound is supplied as a solid powder with a molecular weight of 347.42 g/mol and a molecular formula of C20H21N5O, with solubility of 10 mM in DMSO for research applications .

Why Antimalarial Agent 51 Cannot Be Substituted by Generic In-Class Compounds


Generic substitution among antimalarial compounds is scientifically untenable due to fundamental differences in mechanism of action and target engagement. Unlike conventional antimalarials that act on established targets such as hemoglobin digestion (chloroquine), folate synthesis (pyrimethamine, sulfadoxine), or mitochondrial function (atovaquone), antimalarial agent 51 operates through a distinct and unexploited mechanism: inhibition of the plasmodial surface anion channel (PSAC) [1]. PSAC is a conserved, essential channel that mediates nutrient acquisition by intraerythrocytic parasites, and its inhibition produces a unique 'nutrient-dependent killing' phenotype not observed with other antimalarial classes [1]. The compound's activity is specifically enhanced under physiologically relevant nutrient-restricted conditions that mimic human serum, whereas traditional antimalarials do not exhibit this conditional efficacy [1]. These mechanistic and phenotypic distinctions render in-class substitution scientifically invalid for research applications requiring PSAC-specific interrogation or investigation of nutrient-dependent antimalarial strategies.

Quantitative Differentiation Evidence for Antimalarial Agent 51


PSAC Inhibition Potency: pIC50 7.9 (12.6 nM) Against P. falciparum-Infected Erythrocytes

Antimalarial agent 51 (Compound 2) demonstrates potent inhibition of the plasmodial surface anion channel (PSAC) in trophozoite-infected RBCs. In a sorbitol-mediated lysis protection assay, the compound exhibited a pIC50 of 7.9, which corresponds to an IC50 of approximately 12.6 nM . For comparison, dantrolene—a repurposed PSAC inhibitor that serves as a lead scaffold for this target class—exhibits only modest affinity for PSAC with a Km of 1.2 μM (1200 nM) [1]. This represents an approximately 95-fold higher potency for antimalarial agent 51 relative to the dantrolene baseline. Additionally, within the same PSAC inhibitor chemical series, the closely related analog PSAC inhibitor compound 1 exhibits a pIC50 of 7.3 (approximately 50 nM), making antimalarial agent 51 approximately 4-fold more potent than its direct structural analog in the same assay .

PSAC inhibition antimalarial potency sorbitol lysis assay

Mechanism-Based Differentiation: PSAC CLAG3 Target Engagement vs. Conventional Antimalarial Mechanisms

Antimalarial agent 51 targets the CLAG3 component of the plasmodial surface anion channel (PSAC), a mechanism that is fundamentally distinct from all WHO-approved antimalarial drug classes [1]. Target identification studies using photoaffinity labeling (μMap technology) demonstrated that antimalarial agent 51 selectively binds to CLAG3.1, while the structurally related compound 1 binds to both CLAG3.1 and CLAG3.2, indicating differential binding profiles within the same chemical series [1]. Resistance selection experiments confirmed target specificity: compound 2-resistant parasites exhibited a distinct L1143F point mutation in clag3.1, whereas compound 1-resistant parasites showed a 15.9 kb clag3.1 deletion (C1R) [1]. In contrast, conventional antimalarials operate on entirely different targets: chloroquine inhibits heme detoxification in the digestive vacuole (PfCRT mutations mediate resistance), artemisinin acts through heme-mediated radical generation, and atovaquone inhibits mitochondrial cytochrome bc1 complex [2].

PSAC CLAG3 novel antimalarial target mechanism of action

Nutrient-Dependent Killing Phenotype: Enhanced Efficacy Under Physiologically Relevant Nutrient-Limited Conditions

Antimalarial agent 51 exhibits a distinctive 'nutrient-dependent killing' phenotype that differentiates it from conventional antimalarials. In nutrient-restricted medium (RM) formulated to mimic human serum nutrient concentrations (isoleucine reduced from 380 μM to 80 μM, hypoxanthine from 150 μM to 3 μM, glucose from 11.1 mM to 2.75-5 mM), the compound demonstrates significantly enhanced antiparasitic activity compared to standard RPMI medium (SM) with supraphysiological nutrient levels [1]. Specifically, antimalarial agent 51 achieves complete blockade of parasite growth in RM, whereas in SM, parasites exhibit residual growth with >50% survival at 72 hours due to incomplete PSAC transport inhibition [1]. This conditional efficacy pattern is not observed with conventional antimalarials such as atovaquone or chloroquine, which show comparable potency across both media conditions [1]. The compound also demonstrates cross-activity against geographically divergent strains, with 82% of PSAC inhibitors showing ΔpIC50 ≤0.7 between African 3D7A and Southeast Asian Dd2 isolates [1].

nutrient-restricted medium physiological screening conditional antimalarial activity

Synergistic Enhancement with Residual Transport Inhibitor PRT-2

Antimalarial agent 51 exhibits enhanced antimalarial efficacy when combined with PRT-2, a residual transport inhibitor . This synergistic interaction is mechanistically significant: PSAC inhibitors alone exhibit incomplete killing in nutrient-rich standard medium due to residual solute transport pathways that bypass PSAC inhibition [1]. The addition of PRT-2, which blocks these alternative residual transport mechanisms, restores complete parasite killing even in supraphysiological nutrient conditions [1]. In contrast, conventional antimalarials do not exhibit this specific synergistic pairing with residual transport inhibitors, as their mechanisms do not involve PSAC-mediated nutrient acquisition pathways. For comparison, the clinically established antimalarial synergy pair atovaquone-proguanil operates through complementary inhibition of mitochondrial electron transport (atovaquone) and folate biosynthesis (proguanil), representing an entirely distinct synergistic mechanism [2].

combination therapy synergy PRT-2 residual transport

Oral Bioavailability and Favorable Physicochemical Properties for In Vivo Studies

Antimalarial agent 51 demonstrates favorable oral bioavailability and pharmacokinetic properties that differentiate it from structurally related PSAC inhibitors. In pharmacokinetic studies, antimalarial agent 51 exhibited good membrane permeability with cChromLogD >0.2, enabling oral dosing in animal models [1]. In a humanized NOD-scid IL-2Rγ-/- mouse model of P. falciparum infection, oral administration of antimalarial agent 51 at 100 mg/kg significantly suppressed parasitemia, providing the first in vivo validation of PSAC as a viable antimalarial target [1]. In contrast, the closely related analog PSAC inhibitor compound 1 demonstrated poor oral bioavailability and required subcutaneous administration to achieve comparable exposure, representing a critical practical limitation for in vivo experimental workflows [1]. The molecular weight of 347.42 g/mol and calculated physicochemical parameters for antimalarial agent 51 are consistent with favorable oral absorption characteristics .

oral bioavailability pharmacokinetics in vivo efficacy physicochemical properties

Optimal Research and Industrial Applications for Antimalarial Agent 51


Investigation of PSAC Biology and Parasite Nutrient Acquisition Pathways

Antimalarial agent 51 is the optimal tool compound for dissecting the biological role of PSAC and CLAG3-mediated nutrient acquisition in P. falciparum. Its high potency (pIC50 7.9) and validated target engagement with CLAG3.1 [1] enable precise dose-response studies in physiologically relevant nutrient-restricted medium (RM), where complete PSAC blockade reveals the channel's essential role in parasite survival under human serum-like conditions [1].

Development of High-Throughput Screening Assays Using Physiologically Relevant Media

The compound's distinctive nutrient-dependent killing phenotype makes it an essential positive control for screening campaigns employing nutrient-restricted medium (RM) designed to mimic human serum [1]. Traditional screens using supraphysiological nutrient media (SM) generate false-negative results for PSAC inhibitors; antimalarial agent 51 provides a validated benchmark to validate assay sensitivity and to identify novel compounds that, like this agent, exhibit enhanced activity under physiologically relevant conditions [1].

In Vivo Proof-of-Concept Studies for PSAC-Targeted Antimalarial Development

As the first PSAC inhibitor validated in an in vivo humanized mouse model with oral dosing at 100 mg/kg [1], antimalarial agent 51 serves as the benchmark compound for preclinical efficacy studies of next-generation PSAC inhibitors. Its oral bioavailability (cChromLogD >0.2) enables straightforward oral gavage administration, avoiding the logistical and formulation challenges associated with parenteral dosing required for structurally related analogs [1].

Combination Therapy Studies with Residual Transport Inhibitors

Antimalarial agent 51 is specifically indicated for combination studies with PRT-2 to achieve complete parasite clearance in standard culture media [1]. This combination strategy addresses the residual growth observed with PSAC inhibitor monotherapy in supraphysiological nutrient conditions, making the compound an essential reference agent for researchers investigating synergistic antimalarial regimens that target complementary nutrient uptake pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimalarial agent 51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.